Enhanced Lipophilicity (XLogP3) Compared to Mono‑halogenated 4-Methylpyridines
The target compound exhibits a computed XLogP3 value of 2.3, which is significantly higher than that of its mono‑halogenated analogs: 2-chloro-4-methylpyridine (XLogP3 = 1.9) and 3-fluoro-4-methylpyridine (XLogP3 = 1.3) [1][2]. This difference arises from the combined effect of the chlorine and fluorine substituents, which enhance the hydrophobic character of the molecule. The higher lipophilicity is expected to improve membrane permeability and metabolic stability relative to the mono‑halogenated comparators, making the target compound a more attractive fragment for lead optimization programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 2-Chloro-4-methylpyridine: 1.9; 3-Fluoro-4-methylpyridine: 1.3 |
| Quantified Difference | Δ = +0.4 vs 2-chloro-4-methylpyridine; Δ = +1.0 vs 3-fluoro-4-methylpyridine |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) – all values obtained under identical computational protocol. |
Why This Matters
A higher XLogP3 value is consistently associated with improved passive membrane permeability and intracellular target engagement, which is critical for CNS and anti-infective drug discovery programs.
- [1] PubChem Compound Summary for CID 24820489, 2-Chloro-3-fluoro-4-methylpyridine. National Library of Medicine, 2025. View Source
- [2] PubChem Compound Summary for CID 77248, 2-Chloro-4-methylpyridine. National Library of Medicine, 2025. View Source
